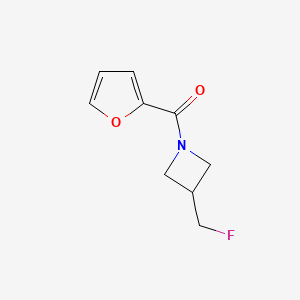

(3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

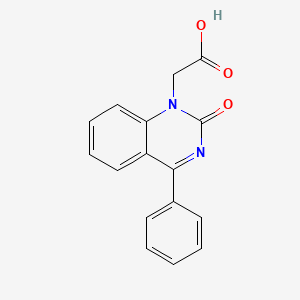

Vue d'ensemble

Description

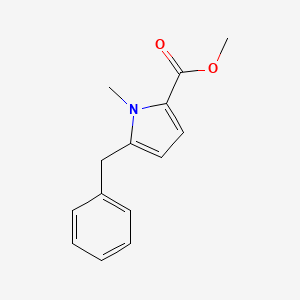

(3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone, also known as FMAM, is a synthetic compound with potential applications in scientific research. FMAM has been found to exhibit interesting biochemical and physiological effects, which make it a promising tool for investigating various biological processes. In

Applications De Recherche Scientifique

Synthesis and Catalytic Applications

Aza-Piancatelli Rearrangement

Furan-2-yl(phenyl)methanol, a compound related to (3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone, undergoes smooth aza-Piancatelli rearrangement with aryl amines in the presence of phosphomolybdic acid, affording trans-4,5-disubstituted cyclopentenone derivatives in good yields, demonstrating the utility of furan derivatives in organic synthesis (Reddy et al., 2012).

Catalytic Asymmetric Addition

Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from a similar azetidine structure, was evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This highlights the potential of azetidine-based ligands in asymmetric synthesis (Wang et al., 2008).

In(OTf)3-Catalyzed Tandem Reactions

Furan-2-yl(phenyl)methanol derivatives were converted to 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives via an In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, underscoring the versatility of furan derivatives in generating heterocyclic compounds (Reddy et al., 2012).

Structural and Activity Analysis

Crystal Structure and DFT Study

The crystal structures of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds were confirmed via X-ray diffraction and further analyzed by density functional theory (DFT). These studies provide insight into the physicochemical properties and potential reactivity of fluorinated and boric acid ester intermediates (Huang et al., 2021).

Protein Tyrosine Kinase Inhibitory Activity

Furan-2-yl(phenyl)methanone derivatives exhibited promising in vitro protein tyrosine kinase inhibitory activity, suggesting the potential of furan derivatives in the development of new therapeutic agents (Zheng et al., 2011).

Propriétés

IUPAC Name |

[3-(fluoromethyl)azetidin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-4-7-5-11(6-7)9(12)8-2-1-3-13-8/h1-3,7H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWADDAWIANLIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CO2)CF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2719066.png)

![2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2719071.png)

![1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-amine;trihydrochloride](/img/structure/B2719073.png)

![3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2719075.png)

![5-[3-(2-Methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2719080.png)

![2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide](/img/structure/B2719082.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2719085.png)